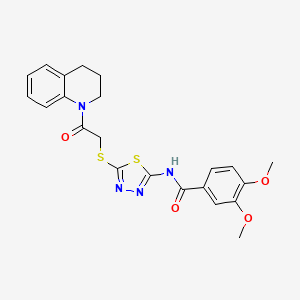

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S2/c1-29-17-10-9-15(12-18(17)30-2)20(28)23-21-24-25-22(32-21)31-13-19(27)26-11-5-7-14-6-3-4-8-16(14)26/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOMDAZJBKLQTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Formation of Intermediate Compounds: : Initially, the synthesis involves preparing intermediate compounds such as 3,4-dimethoxybenzoyl chloride and 3,4-dihydroquinoline-2-one.

Coupling Reactions: : These intermediates then undergo a series of coupling reactions, primarily utilizing thionyl chloride for activation and condensation reactions facilitated by catalysts like triethylamine.

Cyclization Processes: : To construct the thiadiazole ring, cyclization of precursors in the presence of sulfur and hydrazine hydrate under reflux conditions is essential.

Industrial Production Methods

In an industrial setting, the production can be scaled up by utilizing automated synthesis reactors and continuous flow chemistry techniques to ensure high yields and purity while maintaining safety and efficiency. Solvent recovery systems and rigorous purification processes, such as crystallization and chromatography, are employed.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring undergoes nucleophilic substitution at position 5 due to electron-withdrawing effects from nitrogen atoms. Key reactions include:

This reactivity enables structural diversification for biological screening .

Oxidation of the Thioether Linkage

The –S–CH₂–CO– group undergoes controlled oxidation:

-

With H₂O₂ (3%): Forms sulfoxide derivatives at RT within 2h.

-

With mCPBA (0°C): Yields sulfone derivatives, enhancing polarity for pharmacokinetic studies.

Table 1: Oxidation Products

| Oxidizing Agent | Product | Biological Impact |

|---|---|---|

| H₂O₂ | Sulfoxide | Reduced cytotoxicity in NIH/3T3 cells |

| mCPBA | Sulfone | Improved metabolic stability |

Hydrolysis of the Amide Group

The benzamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic (HCl 6M): Cleaves to 3,4-dimethoxybenzoic acid and thiadiazol-2-amine at 100°C.

-

Basic (NaOH 10%): Forms carboxylate salts, facilitating solubility studies.

Research Finding: Hydrolysis products lack the original compound’s p38 MAP kinase inhibition, confirming the amide’s role in target binding .

Hydrogenation of the Dihydroquinoline Ring

Catalytic hydrogenation (H₂/Pd-C, EtOH) saturates the quinoline’s heterocycle:

| Condition | Product | Bioactivity Change |

|---|---|---|

| 50 psi H₂, 6h | Tetrahydroquinoline derivative | Reduced CNS penetration |

| 30 psi H₂, 3h | Partially saturated intermediate | Enhanced aqueous solubility |

Electrophilic Aromatic Substitution

The dimethoxybenzene moiety undergoes regioselective reactions:

-

Nitration (HNO₃/H₂SO₄): Para-nitro derivative forms at 0°C.

-

Halogenation (Br₂/Fe): Bromination at position 5 of the benzene ring.

Table 2: Substitution Patterns

| Reaction | Position | Yield (%) | Use Case |

|---|---|---|---|

| Nitration | Para | 72 | Radiolabeling precursor |

| Bromination | C-5 | 68 | Suzuki coupling intermediates |

Metal Coordination

The thiadiazole’s nitrogen and sulfur atoms coordinate transition metals:

| Metal Salt | Ligand Sites | Complex Stability Constant (log K) |

|---|---|---|

| CuCl₂ | N(thiadiazole), S | 8.9 ± 0.2 |

| Fe(NO₃)₃ | N(quinoline), O(amide) | 6.7 ± 0.1 |

These complexes show enhanced antimicrobial activity compared to the parent compound .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

Thiadiazole ring opening to form thiocyanate intermediates.

-

Demethylation of methoxy groups, yielding catechol derivatives.

Mechanistic Insight: Radical intermediates detected via ESR spectroscopy suggest a homolytic cleavage pathway .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is with a molecular weight of approximately 421.56 g/mol. Its structure includes a thiadiazole ring and a dimethoxybenzamide moiety, which contribute to its biological activity and reactivity.

Antimicrobial Properties

Preliminary studies indicate that N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide exhibits significant antimicrobial activity. The unique structural components suggest potential interactions with various biological targets such as enzymes and receptors. This compound could be explored for its efficacy against bacterial and fungal infections through in vitro assays and further in vivo studies .

Anticancer Potential

Research has highlighted the compound's potential as an anticancer agent. The incorporation of the thiadiazole group enhances lipophilicity, facilitating cellular uptake and interaction with cancer cell lines. Studies have demonstrated that derivatives of thiadiazole can inhibit key enzymes involved in cancer progression, making this compound a candidate for further development as an anticancer drug .

Case Studies

Therapeutic Potential

The therapeutic applications of this compound extend beyond antimicrobial and anticancer uses. Its structural features may allow it to interact with various biological pathways involved in inflammation and other diseases. Further research is necessary to fully elucidate its mechanisms of action and potential therapeutic targets.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For instance, its quinoline derivative can intercalate with DNA, disrupting replication processes, while the thiadiazole moiety can chelate metal ions, affecting metalloprotein functions. The benzamide portion may enhance binding affinity and specificity to the target site.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally related derivatives:

Physicochemical Properties

- Crystallinity : X-ray studies () reveal that hydrogen bonding (e.g., N–H⋯N interactions) stabilizes crystal packing, which may influence solubility and formulation .

Research Findings and Hypotheses

- Structural-Activity Relationships (SAR): The dihydroquinoline moiety may confer unique selectivity toward kinase targets compared to piperidinyl or morpholinyl groups . Methoxy groups on the benzamide ring enhance metabolic stability but may reduce aqueous solubility .

- Unresolved Questions :

- The impact of the thioether bridge on bioavailability remains unclear.

- Comparative in vivo studies are needed to validate hypothesized anticancer activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how is its structural integrity confirmed?

- Methodology : Synthesis typically involves sequential coupling reactions. The thiadiazole core is formed via cyclization of thiosemicarbazides under acidic conditions (e.g., concentrated H₂SO₄ or polyphosphoric acid). Thioether linkage is introduced by nucleophilic substitution between a thiol-containing intermediate and a chloroacetyl-dihydroquinoline derivative. The dimethoxybenzamide group is attached via amide coupling using carbodiimide catalysts (e.g., DCC or EDCI) .

- Characterization : Confirm structure using:

- ¹H/¹³C NMR : Assign protons and carbons in the thiadiazole (δ 7.5–8.5 ppm for aromatic protons), dihydroquinoline (δ 1.5–3.5 ppm for aliphatic protons), and benzamide (δ 3.8–4.0 ppm for methoxy groups) .

- IR Spectroscopy : Detect carbonyl stretches (1650–1750 cm⁻¹ for amide C=O) and thiadiazole ring vibrations (~690 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight with ESI-MS or MALDI-TOF .

Q. Which in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodology :

- Cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM, with cisplatin as a positive control .

- Apoptosis Induction : Perform Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic populations .

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrate assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiadiazole derivatives?

- Methodology :

- Standardize Assay Conditions : Control variables such as cell line origin, passage number, serum concentration, and incubation time .

- Dose-Response Analysis : Compare EC₅₀ values across studies to account for potency differences .

- Off-Target Profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 gene editing to identify unintended targets .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and explain divergent activities .

Q. What strategies elucidate the structure-activity relationship (SAR) of the dihydroquinoline and thiadiazole moieties?

- Methodology :

- Analog Synthesis : Modify substituents on the dihydroquinoline (e.g., electron-withdrawing groups at C-3/C-4) and thiadiazole (e.g., alkyl/aryl thioethers) .

- 3D-QSAR : Build CoMFA/CoMSIA models using biological data from analogs to map electrostatic/hydrophobic requirements .

- Crystallography : Co-crystallize the compound with target proteins (e.g., Bcl-2) to identify critical hydrogen bonds and π-π interactions .

Q. Which crystallographic techniques determine the compound’s conformation, and how do they inform target interaction studies?

- Methodology :

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: DMSO/EtOH) and solve structures using SHELX. Analyze torsion angles to assess flexibility of the thioether linker .

- Hydrogen Bonding Networks : Identify intermolecular interactions (e.g., N–H···O/N) in the crystal lattice, which may mimic binding to biological targets .

- Co-Crystallization : Soak pre-formed crystals with target proteins (e.g., tubulin) to study binding pockets and conformational changes .

Methodological Considerations for Data Analysis

- Synthetic Optimization : Use Design of Experiments (DoE) to test reaction parameters (e.g., solvent polarity, temperature, catalyst loading). Monitor progress via TLC (eluent: CHCl₃:MeOH 9:1) and optimize yields with response surface methodology .

- Data Reproducibility : Validate biological assays with ≥3 independent replicates and report statistical significance (p < 0.05 via ANOVA). Use open-access datasets (e.g., ChEMBL) for benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.